Methyl 5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether
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Overview
Description
Methyl 5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether is a chemical compound that features a piperazine ring, a sulfonyl group, and a phenyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Ether Formation: The final step involves the formation of the ether bond, which can be accomplished through nucleophilic substitution reactions involving phenols and alkyl halides.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ether or sulfonyl groups, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether has several scientific research applications:
Medicinal Chemistry: The compound’s piperazine moiety is commonly found in pharmaceuticals, making it a valuable intermediate in drug synthesis.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocycles and polymers.
Material Science: The compound’s unique structure allows it to be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether involves its interaction with molecular targets through its functional groups. The piperazine ring can interact with receptors or enzymes, while the sulfonyl group can participate in hydrogen bonding or electrostatic interactions . These interactions can modulate biological pathways, leading to various effects depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one methanesulfonate
- 2-{2-Ethoxy-5-[(4-ethyl-4-oxido-1-piperazinyl)sulfonyl]phenyl}-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one
Uniqueness
Methyl 5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H20N2O3S |
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Molecular Weight |
284.38 g/mol |
IUPAC Name |
1-(2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C13H20N2O3S/c1-11-4-5-13(12(10-11)18-3)19(16,17)15-8-6-14(2)7-9-15/h4-5,10H,6-9H2,1-3H3 |
InChI Key |
LQKXJWHRQNOYJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C)OC |
Origin of Product |
United States |
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